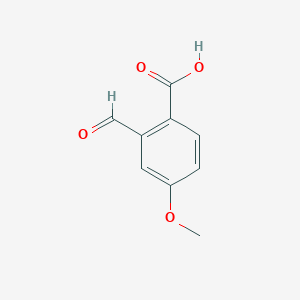

2-Formyl-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Formyl-4-methoxybenzoic acid is an organic compound with a molecular weight of 180.16 . It is a solid substance at room temperature .

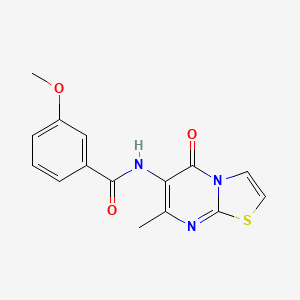

Molecular Structure Analysis

The molecular structure of 2-Formyl-4-methoxybenzoic acid is represented by the InChI code1S/C9H8O4/c1-13-7-2-3-8 (9 (11)12)6 (4-7)5-10/h2-5H,1H3, (H,11,12) . This indicates that the compound consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . Physical And Chemical Properties Analysis

2-Formyl-4-methoxybenzoic acid is a solid substance at room temperature . The compound is stored at a temperature between 2-8°C .Scientific Research Applications

Chemical Synthesis

“2-Formyl-4-methoxybenzoic acid” is a versatile substrate in chemical synthesis . It can be used as a raw material for the preparation of various medical products .

Biosynthesis Research

This compound plays a significant role in the study of biosynthesis in plants . Researchers have been focusing on the biosynthesis of benzaldehyde and methoxybenzaldehyde, and “2-Formyl-4-methoxybenzoic acid” is a key compound in these processes .

Medicinal Properties

“2-Formyl-4-methoxybenzoic acid” exhibits significant medicinal properties . For instance, it has been reported to exhibit anti-acetylcholinesterase, antityrosinase, and antileukemic activities .

Food and Cosmetic Industries

This compound has important roles in the food and cosmetic industries . Some methoxybenzaldehydes, including “2-Formyl-4-methoxybenzoic acid”, exhibit refreshing fragrances and can be used as flavoring ingredients in food and cosmetics .

Natural Product Research

“2-Formyl-4-methoxybenzoic acid” is a significant compound in natural product research . It is found in various plants and has functional roles in medicine, agriculture, and industry .

Bioactive Molecule Research

As an active scaffold, “2-Formyl-4-methoxybenzoic acid” is a significant structure for the search of new bioactive molecules . It can be used as a precursor in the synthesis of these molecules .

Safety and Hazards

The safety information for 2-Formyl-4-methoxybenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Formyl-4-methoxybenzoic acid are not mentioned in the available resources, research into similar compounds continues to be of interest. For example, methoxybenzaldehydes, a group of compounds to which 2-Formyl-4-methoxybenzoic acid belongs, have been studied for their occurrence in plants, their separation methods, medicinal properties, and biosynthesis .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as p-methoxybenzoic acids and derivatives . These are benzoic acids in which the hydrogen atom at position 4 of the benzene ring is replaced by a methoxy group

Mode of Action

It is known that methoxybenzaldehydes, a group to which this compound belongs, can exhibit various biological activities, including antifungal, antiviral, anti-tumor, and other activities . The specific interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It’s known that methoxybenzaldehydes can be involved in various biosynthetic processes . For instance, they can be involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize polyphenols, styrenes, and substituted biphenyls .

Pharmacokinetics

It’s known that the compound is a solid at room temperature

Result of Action

Methoxybenzaldehydes, a group to which this compound belongs, are known to exhibit various biological activities, including antifungal, antiviral, anti-tumor, and other activities . The specific molecular and cellular effects of this compound’s action are yet to be elucidated.

properties

IUPAC Name |

2-formyl-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCJEQDCOQYQHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-4-methoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2746098.png)

![(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746107.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2746108.png)

![ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2746110.png)

![2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2746116.png)

![3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2746119.png)

![N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2746120.png)